molecular formula C4H6O4 B1655299 2,3-Dihydroxybutanedial CAS No. 34361-91-6

2,3-Dihydroxybutanedial

Cat. No.: B1655299
CAS No.: 34361-91-6
M. Wt: 118.09 g/mol
InChI Key: UUWVJXZLAWXQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This unique arrangement of functional groups confers distinct chemical reactivity, enabling participation in tautomerization, cyclization, and nucleophilic addition reactions. For instance, vicinal diols and carbonyl-containing compounds often exhibit hydrogen bonding, solubility variations, and biological activity .

Properties

IUPAC Name

2,3-dihydroxybutanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-1-3(7)4(8)2-6/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWVJXZLAWXQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435915
Record name Butanedial, 2,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34361-91-6
Record name Butanedial, 2,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Diacetyl (2,3-Butanedione) and 2,3-Pentanedione

Functional Groups : Diacetyl (two ketone groups) and 2,3-pentanedione (a five-carbon diketone) are α-diketones, whereas 2,3-dihydroxybutanedial contains aldehydes and hydroxyls.
Reactivity :

  • Aldehydes (in this compound) are more electrophilic than ketones (in diacetyl), leading to faster nucleophilic additions (e.g., with amines or alcohols).
  • The hydroxyl groups in this compound may promote intramolecular hemiacetal formation, a feature absent in diketones.

2,3-Dihydroxy-2,3-dimethylbutanedioic Acid (CAS No. 74543-88-7)

Structural Differences : This compound (a diacid with hydroxyl and methyl groups) contrasts with this compound in its carboxylic acid (-COOH) functionality.
Chemical Behavior :

  • The diacid’s high polarity and hydrogen-bonding capacity enhance water solubility, whereas the dialdehyde may exhibit moderate solubility due to its smaller size and fewer ionizable groups.
  • Methyl groups in the diacid reduce conformational flexibility compared to the unsubstituted dialdehyde .

3-Hydroxybenzaldehyde

Functional Groups : An aromatic aldehyde with a single hydroxyl group.
Comparison :

  • Unlike this compound, 3-hydroxybenzaldehyde lacks vicinal hydroxyls, reducing its ability to form cyclic hemiacetals.
  • The aromatic ring in 3-hydroxybenzaldehyde stabilizes the carbonyl group, making it less reactive than aliphatic aldehydes .

2,3-Disubstituted Thiochromones

Structural Context : Thiochromones feature a sulfur-containing heterocycle with substituents at the 2 and 3 positions.
Reactivity and Bioactivity :

  • Substituted thiochromones exhibit antimicrobial and anticancer activities, suggesting that this compound’s hydroxyl and aldehyde groups might similarly confer bioactivity .

Research Findings and Data Gaps

  • Antimicrobial Activity : references zone diameter data for "2,3" compounds, though specifics on this compound are unclear. Comparative studies with standardized antimicrobial agents (e.g., ampicillin) are needed.
  • Conformational Analysis : The Cremer-Pople puckering coordinates () could model this compound’s cyclic conformations if intramolecular hemiacetal formation occurs.

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